1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[2-chloro-4-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-9(14-6-12)5-10(8)11/h2-3,5H,4,6H2,1H3 |
InChI Key |
UOBHRSFKWSRWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OCF)Cl |
Origin of Product |
United States |
Preparation Methods
Wittig-Horner Reaction (Adapted from CN102643162B)
The Wittig-Horner reaction, as demonstrated in CN102643162B for synthesizing 1-(2-chlorophenyl)-2-(4-fluorophenyl)propylene, offers a template for constructing conjugated systems. Adapting this method:
- Phosphonate ester synthesis : React 2-chloro-4-(fluoromethoxy)benzyl chloride with trimethyl phosphite under reflux to form the corresponding phosphonate ester.
- Ketone coupling : Treat the phosphonate ester with acetone enolate in a polar solvent (e.g., DMF, DMSO) under basic conditions (KOH/NaOH) to yield the target ketone.
Optimization Parameters :
Ullmann Etherification (Inspired by CN102977010A)
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst System | Solvent | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Wittig-Horner | 2-Chloro-4-(fluoromethoxy)benzyl chloride | KOH/DMF | DMF | 90–95 | High regioselectivity |
| Ullmann Coupling | 2-Chloro-4-hydroxyphenylpropan-2-one | CuI/tetramethylethylenediamine | Toluene | 85–90 | Direct ether formation |
Trade-offs :
- The Wittig-Horner route avoids harsh halogenation steps but requires pre-functionalized benzyl chlorides.
- Ullmann coupling enables late-stage fluoromethoxy introduction but demands stoichiometric copper.
Advanced Functionalization Strategies
Friedel-Crafts Acylation (Theoretical Pathway)
While Friedel-Crafts acylation is hampered by the deactivating chloro and fluoromethoxy groups, directed ortho-metalation (DoM) could bypass this limitation:
- Lithiation : Treat 2-chloro-4-(fluoromethoxy)benzene with LDA to generate a stabilized aryl lithium species.
- Acylation : Quench with acetyl chloride to install the propan-2-one group.
Challenges :
- Competing side reactions at the fluoromethoxy group necessitate low temperatures (−78°C).
Reductive Amination Followed by Oxidation
- Intermediate synthesis : Condense 2-chloro-4-(fluoromethoxy)benzaldehyde with nitroethane to form β-nitrostyrene.
- Reduction : Hydrogenate to the secondary amine.
- Oxidation : Convert the amine to the ketone using Jones reagent.
Yield Considerations : Multi-step sequences may reduce overall efficiency (<70%).
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition or substitution reactions. The presence of the chloro and fluoromethoxy groups can influence the reactivity and selectivity of the compound in various chemical processes .
Comparison with Similar Compounds
Structural and Substituent Variations
1-(2-Chloro-4-(hydroxymethyl)phenyl)propan-2-one (1a)
- Molecular Formula : C₁₀H₁₁ClO₂
- Key Differences : Replaces the fluoromethoxy group with a hydroxymethyl (-CH₂OH) substituent at the para position.
- Synthesis : Synthesized via Ni-catalyzed α-arylation in 87% yield , indicating favorable reactivity despite the polar hydroxymethyl group .
- NMR Data: Aromatic protons resonate at δ 6.86 and 6.67 (CDCl₃), with a distinct -CH₂OH signal at δ 3.73 .
1-(4-Fluoro-3-methoxyphenyl)propan-2-one
- Molecular Formula : C₁₀H₁₁FO₂
- Key Differences : Substitutes the 2-chloro-4-fluoromethoxy group with 4-fluoro-3-methoxy substituents.
- Physical Properties : Predicted boiling point of 260.8±25.0 °C and density of 1.06 g/cm³ . The lower molecular weight (182.19 g/mol ) compared to the target compound reflects the absence of chlorine and reduced steric bulk.
1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Role : Intermediate in fenfluramine API synthesis .
- Key Differences : Features a strong electron-withdrawing trifluoromethyl (-CF₃) group. This enhances electrophilic reactivity, making it suitable for reductive amination steps (e.g., with ethylamine to form fenfluramine) .
1-Chloro-1-(2,4-difluorophenyl)propan-2-one
- Key Differences : Chlorine is located on the ketone’s α-carbon rather than the aryl ring, with 2,4-difluorophenyl substitution. This structural isomer likely exhibits distinct reactivity in nucleophilic attacks due to the α-chloro ketone moiety .
Comparative Data Table
Biological Activity
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a chloro group and a fluoromethoxy group attached to a phenyl ring, contributing to its unique reactivity and biological properties. The molecular formula is C11H12ClF O, with a molecular weight of approximately 216.64 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClF O |
| Molecular Weight | 216.64 g/mol |
| Melting Point | Not specified |
| Solubility | Varies by solvent |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, modulation of receptor activity, and interference with cellular signaling pathways.
Therapeutic Potential
Research indicates that this compound may exhibit antimicrobial and anticancer properties. The presence of halogenated groups enhances its lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets. Preliminary studies suggest that it may affect specific enzyme targets or cell signaling pathways, though detailed mechanisms are still being elucidated.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial effects of several derivatives of propanone compounds, including this compound. Results showed significant inhibition against various bacterial strains, suggesting potential for development as an antimicrobial agent.
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. Further research is necessary to confirm these findings and explore the underlying mechanisms .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition against bacteria |
| Anticancer | Induction of apoptosis in cancer cells |
Research Findings
Recent investigations have focused on the pharmacokinetics and bioavailability of this compound. Studies have shown that the compound possesses favorable pharmacokinetic properties, including adequate metabolic stability and appropriate distribution characteristics in biological systems .
Pharmacokinetic Profile
- Absorption : Rapid absorption observed in animal models.
- Distribution : High distribution volume indicates good tissue penetration.
- Metabolism : Metabolized primarily in the liver with several active metabolites identified.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one, and how can reaction yields be maximized?
- Methodological Answer : A plausible route involves Friedel-Crafts acylation of 2-chloro-4-(fluoromethoxy)benzene with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). Yield optimization requires controlled temperature (0–5°C), stoichiometric excess of the acylating agent, and inert atmosphere to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can isolate the ketone. Reaction monitoring by TLC and GC-MS is critical .
Q. How can structural elucidation of this compound be performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (SHELX-2018) is recommended for precise structural determination. Crystallization via slow evaporation (solvent: dichloromethane/hexane) yields suitable crystals. Refinement parameters (R-factor < 0.05) and hydrogen bonding analysis (e.g., C=O⋯H interactions) should be reported. SHELXD/SHELXE pipelines enable robust phase resolution for halogenated aromatics .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 6.8–7.5 ppm), fluoromethoxy group (δ 4.8–5.2 ppm), and ketone carbonyl (δ 205–210 ppm in ¹³C).
- MS : High-resolution ESI-MS for molecular ion [M+H]⁺ (calc. for C₁₀H₉ClFO₂: 231.02).
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹). Cross-validate with computational spectra (DFT/B3LYP) .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from rotational isomers or residual solvents. Use deuterated solvents, variable-temperature NMR, and 2D techniques (COSY, HSQC) to resolve ambiguities. Compare experimental IR/Raman with DFT-simulated spectra (Gaussian 16) for vibrational mode assignments .
Advanced Research Questions
Q. What mechanistic insights govern the electrophilic substitution in the synthesis of this compound?
- Methodological Answer : The fluoromethoxy group acts as an electron-donating substituent, directing electrophilic attack to the ortho/para positions. Kinetic vs. thermodynamic control can be studied via competitive reactions with isotopic labeling (²H/¹⁹F). Computational modeling (M06-2X/6-311++G**) predicts regioselectivity and transition-state energies .
Q. How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Apply QSPR (Quantitative Structure-Property Relationship) models to estimate electrophilicity indices (ω) and Fukui functions. Molecular docking (AutoDock Vina) assesses steric hindrance around the ketone group. Solvent effects (PCM model) on enolate formation should be quantified .
Q. What strategies are effective in identifying and quantifying synthetic byproducts or degradation products?
- Methodological Answer : Use LC-MS/MS with a C18 column (gradient: water/acetonitrile + 0.1% formic acid) for impurity profiling. Degradation studies (heat/light exposure) coupled with HRMS/MS identify major breakdown products (e.g., dehalogenated derivatives). Quantify impurities via external calibration curves (LOD < 0.1%) .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Compare experimental SC-XRD torsional angles (C-Cl/C-F) with DFT-optimized geometries. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., halogen bonding). Twinning and disorder modeling in SHELXL refine asymmetric unit occupancy .
Q. What experimental and computational approaches validate the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
